molecular formula C19H28N2O4 B2549194 cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate CAS No. 270257-50-6

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Numéro de catalogue: B2549194
Numéro CAS: 270257-50-6
Poids moléculaire: 348.443
Clé InChI: KSWAWCLGGIVDBA-JKSUJKDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate: is a chemical compound with the molecular formula C19H28N2O4 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) protected amino group, and a methyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) protecting groups to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxyl group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Yield : ~95% (isolated as hydrochloride salt) .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateTFA/DCMcis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate+CO2+tert-butanol\text{cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylate} \xrightarrow{\text{TFA/DCM}} \text{cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate} + \text{CO}_2 + \text{tert-butanol}

Key Data :

ConditionReagent RatioTimeProduct Purity
TFA/DCM (1:1)5 eq. TFA2 hr>98%
HCl/dioxane (4M)10 eq. HCl4 hr95%

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization (e.g., amide coupling).

Reaction Conditions :

  • Reagent : LiOH or NaOH in aqueous THF/MeOH.

  • Yield : 85–90% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateLiOH, H2O/THFcis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid\text{this compound} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid}

Key Data :

BaseSolventTemperatureTimeYield
LiOHTHF/H₂O0°C → rt6 hr88%
NaOHMeOH/H₂OReflux8 hr85%

Reductive Amination and Alkylation

The deprotected amine participates in reductive amination or alkylation to introduce substituents at the 4-position.

Reaction Conditions :

  • Reductive Amination : NaBH(OAc)₃ or NaBH₄ with aldehydes/ketones.

  • Alkylation : Benzyl bromide (BnBr) in the presence of Na₂CO₃ .

Example :

cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylateBnBr, Na2CO3cis-Methyl 1,4-dibenzylpiperidine-3-carboxylate\text{cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate} \xrightarrow{\text{BnBr, Na}_2\text{CO}_3} \text{cis-Methyl 1,4-dibenzylpiperidine-3-carboxylate}

Key Data :

SubstrateReagentSelectivity (cis:trans)Yield
4-Amino derivativeBnBr/Na₂CO₃97:392%
4-Keto intermediateLiAlH₄86:1489%

Stereoselective Hydrogenation

The benzyl group can be removed via catalytic hydrogenation, retaining the cis-configuration of the piperidine ring.

Reaction Conditions :

  • Catalyst : Rh/C or Pd/C under H₂ (1–3 atm).

  • Yield : 90–95% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateH2/Pd-Ccis-Methyl 4-(Boc-amino)piperidine-3-carboxylate\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{cis-Methyl 4-(Boc-amino)piperidine-3-carboxylate}

Key Data :

CatalystPressure (atm)SolventTimeYield
Pd/C1EtOAc12 hr93%
Rh/C3MeOH8 hr95%

Grignard and Organometallic Additions

The ester group reacts with Grignard reagents to form tertiary alcohols, useful for chiral center elaboration.

Reaction Conditions :

  • Reagent : MeMgBr or organolithium compounds in THF at −78°C.

  • Yield : 70–80% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateMeMgBrcis-3-(Hydroxyisopropyl)-1-benzyl-4-(Boc-amino)piperidine\text{this compound} \xrightarrow{\text{MeMgBr}} \text{cis-3-(Hydroxyisopropyl)-1-benzyl-4-(Boc-amino)piperidine}

Coupling Reactions

The carboxylic acid (post-hydrolysis) undergoes amide or peptide coupling.

Reaction Conditions :

  • Reagents : HATU/DIPEA or EDC/HOBt.

  • Yield : 75–85% .

Example :

cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acidHATU, DIPEAAmide derivatives\text{cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivatives}

Stereochemical Stability

The cis-configuration remains intact under most conditions but may epimerize under strong basic or prolonged acidic conditions.

Key Findings :

  • Epimerization Risk : <2% in TFA/DCM (2 hr) .

  • Thermal Stability : No racemization below 100°C .

Applications De Recherche Scientifique

Synthesis and Derivative Development

The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves several steps that include the protection of amino groups and the introduction of various substituents on the piperidine ring. Notably, the compound has been utilized as a precursor for synthesizing Tofacitinib, a drug used in treating rheumatoid arthritis, by facilitating the formation of key structural components essential for biological activity .

Synthetic Pathways

StepReaction TypeDescription
1ProtectionThe amino group is protected using a tert-butoxycarbonyl (Boc) group.
2AlkylationBenzyl groups are introduced to the piperidine nitrogen.
3EsterificationCarboxylic acid moieties are converted to esters to enhance solubility.

This synthetic versatility allows for modifications that can lead to compounds with improved pharmacological profiles.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit Hepatitis C virus (HCV) replication by targeting specific stages in the viral life cycle . The structural characteristics of these piperidine derivatives contribute to their efficacy against viral infections.

Analgesic Properties

The compound also shows promise in analgesic applications. It belongs to a class of compounds that have been explored for their potential as potent analgesics with favorable safety margins. Modifications on the piperidine structure can lead to derivatives that exhibit enhanced pain-relieving effects while minimizing side effects associated with traditional opioids .

Case Studies

  • HCV Inhibition Study :
    • A study evaluated various 4-aminopiperidine derivatives for their ability to inhibit HCV replication. The findings revealed that certain modifications led to increased potency against HCV with minimal cytotoxicity .
  • Analgesic Efficacy :
    • Research focusing on piperidine derivatives highlighted their effectiveness in pain management, particularly in models where traditional analgesics failed to provide relief .

Mécanisme D'action

The mechanism of action of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is primarily based on its ability to interact with various molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the boc-protected amino group can form hydrogen bonds. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.

Comparaison Avec Des Composés Similaires

    Methyl 4-amino-1-boc-piperidine-4-carboxylate: Similar structure but lacks the benzyl group.

    Methyl 1-benzyl-4-amino-piperidine-3-carboxylate: Similar structure but lacks the boc protection on the amino group.

Uniqueness:

  • The presence of both the benzyl group and the boc-protected amino group in cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a piperidine derivative characterized by its unique structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.44 g/mol
  • Functional Groups : Benzyl group, Boc-protected amino group, methyl ester

The structural configuration of this compound allows it to interact with various biological targets, which is crucial for its pharmacological activity.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the Boc-protected amino group and engage in π-π interactions via the benzyl group. These interactions enable the compound to modulate various biological pathways, potentially influencing cellular processes such as apoptosis and proliferation.

1. Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

CompoundActivityReference
This compoundCytotoxicity in FaDu cells
EF24 analogsEnhanced IKKb inhibition

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline.

CompoundTargetEffect
Piperidine derivativesAChE/BuChEInhibition leading to improved neurotransmission

3. Interaction with Receptors

Research indicates that this compound may serve as a ligand in receptor binding studies. Its structural properties allow it to interact with various receptors involved in critical signaling pathways, potentially leading to therapeutic applications across different diseases.

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

  • Anticancer Studies : A study demonstrated that a related piperidine compound exhibited better cytotoxicity than the standard drug bleomycin in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy development.
  • Neuroprotection : Another investigation focused on dual inhibitors targeting cholinesterases showed that modifications in piperidine structures can significantly enhance brain exposure and efficacy against Alzheimer's disease.

Propriétés

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.